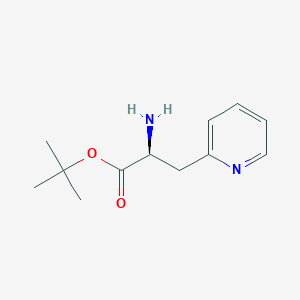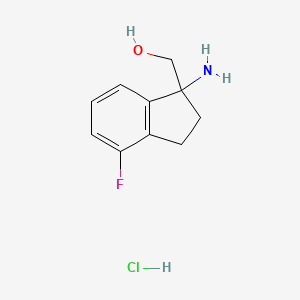
3-Chloro-2,6-difluorobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluorobenzyl chloride is an organic compound with the molecular formula C7H4ClF2 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorobenzyl chloride can be synthesized through the chlorination of 2,6-difluorotoluene using gaseous chlorine. The reaction typically occurs under controlled conditions to ensure the selective substitution of the methyl group with chlorine . The reaction can be represented as follows:
C7H5F2+Cl2→C7H4ClF2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the chlorination reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,6-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation: The compound can be oxidized to form 3-Chloro-2,6-difluorobenzaldehyde.
Reduction: Reduction reactions can convert the compound into 3-Chloro-2,6-difluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Nucleophilic Substitution: Produces various substituted benzyl derivatives.
Oxidation: Yields 3-Chloro-2,6-difluorobenzaldehyde.
Reduction: Results in 3-Chloro-2,6-difluorotoluene.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluorobenzyl chloride is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl chloride, making it more reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
3-Fluorobenzyl chloride: Contains only one fluorine atom, resulting in different reactivity and applications.
3-Chlorobenzyl chloride: :
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1-chloro-3-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
Clave InChI |
QGNXHVYROQQQAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CCl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


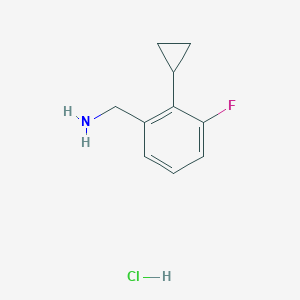
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
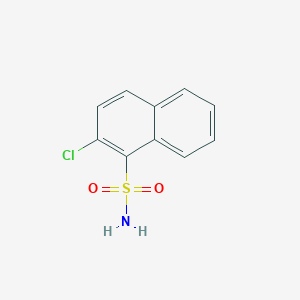
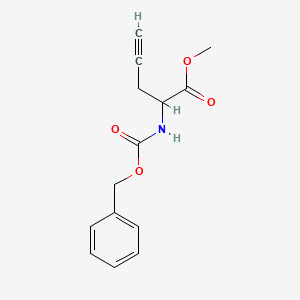
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)



